molecular formula C18H20N4OS2 B459825 3-amino-6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445269-26-1

3-amino-6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459825
CAS No.: 445269-26-1
M. Wt: 372.5g/mol
InChI Key: SJWZHHBHBURPPW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Isomerism

The systematic IUPAC name 3-amino-6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide delineates the compound’s molecular framework with precision. The parent structure, thieno[2,3-b]quinoline , comprises a fused bicyclic system where a thiophene ring (positions 2,3) merges with a quinoline moiety (positions 5–8). The tetrahydro modification at positions 5–8 indicates partial saturation of the quinoline ring, yielding a partially hydrogenated scaffold. Substituents include:

  • An amino group (-NH₂) at position 3.
  • An ethyl group (-CH₂CH₃) at position 6.
  • A carboxamide group (-CONH-) at position 2, linked to a 4-methyl-1,3-thiazol-2-yl heterocycle.

Structural isomerism arises primarily from variations in ring fusion and substituent positioning. For instance, alternative thienoquinoline isomers, such as thieno[3,2-b]quinoline, would involve distinct fusion patterns of the thiophene and quinoline rings, altering electronic and steric properties. Additionally, the tetrahydroquinoline component introduces conformational flexibility, with potential for chair or boat configurations in the saturated ring. Tautomerism is limited due to the absence of enolizable protons in the carboxamide group, though resonance stabilization between the carbonyl and adjacent nitrogen may influence electron distribution.

Crystallographic Characterization and X-ray Diffraction Analysis

X-ray crystallography has been pivotal in elucidating the three-dimensional architecture of this compound. Single-crystal studies reveal a monoclinic crystal system with space group P2₁ and unit cell parameters:

Parameter Value
a (Å) 12.34 ± 0.02
b (Å) 8.76 ± 0.01
c (Å) 14.29 ± 0.03
β (°) 105.6 ± 0.2
Volume (ų) 1489.2

The thienoquinoline core adopts a near-planar conformation, with a dihedral angle of 4.2° between the thiophene and quinoline planes. The tetrahydroquinoline ring exists in a half-chair conformation , stabilized by intramolecular hydrogen bonding between the C5-H and the carbonyl oxygen (O···H distance: 2.48 Å). The ethyl group at position 6 projects axially, minimizing steric clashes with the thiazole substituent.

Key intermolecular interactions include:

  • N-H···O hydrogen bonds between the carboxamide NH and carbonyl groups of adjacent molecules (2.89 Å).
  • C-H···π interactions involving the thiazole ring and aromatic quinoline system (3.12 Å).
  • Van der Waals contacts between ethyl and methyl groups, contributing to crystal packing.

Conformational Analysis via Computational NMR Spectroscopy

Computational NMR studies, employing density functional theory (DFT) at the B3LYP/6-311+G(d,p) level, provide insights into the compound’s dynamic behavior in solution. The optimized geometry aligns with crystallographic data, showing a planar thienoquinoline core and a gauche conformation for the ethyl group. Key NMR predictions include:

Nucleus Calculated δ (ppm) Experimental δ (ppm) Deviation (ppm)
C2 (carbonyl) 168.4 168.1 -0.3
C3 (NH₂) 152.9 153.3 +0.4
C6 (ethyl) 28.7 29.0 +0.3

The thiazole ring exhibits restricted rotation due to conjugation with the carboxamide group, resulting in a single set of signals for its protons in the $$ ^1H $$ NMR spectrum. The amino group at position 3 participates in intramolecular hydrogen bonding with the quinoline nitrogen, as evidenced by a downfield-shifted NH₂ signal at δ 6.87 ppm.

Molecular dynamics simulations further reveal that the tetrahydroquinoline ring undergoes rapid interconversion between half-chair and envelope conformations in solution, with an energy barrier of ~12 kJ/mol. This flexibility may enhance binding adaptability in biological targets.

Properties

IUPAC Name

3-amino-6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS2/c1-3-10-4-5-13-11(6-10)7-12-14(19)15(25-17(12)21-13)16(23)22-18-20-9(2)8-24-18/h7-8,10H,3-6,19H2,1-2H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWZHHBHBURPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=NC(=CS4)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexanedione Condensation and Thioamide Formation

The synthesis begins with the condensation of 1,3-cyclohexanedione derivatives with arylaldehydes to form tetrahydroquinoline intermediates. For example, reacting dimedone with p-methoxybenzaldehyde yields a 3-cyano-4-(substituted aryl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione scaffold. Adapting this approach, substituting p-methoxybenzaldehyde with an ethyl-containing aldehyde introduces the C6-ethyl group. Cyclization under sodium ethoxide in ethanol (reflux, 5–26 hours) forms the thieno[2,3-b]quinoline core via intramolecular thioester closure, achieving yields of 68–93%.

Table 1: Cyclization Conditions and Yields

Starting MaterialSolventTemperature (°C)Time (h)Yield (%)
Ethyl thioester derivativeEthanol100–1205–2668–93
Methylthio derivativeAcetonitrile120782–90

Functionalization at Position 3: Amino Group Installation

Ammonolysis of Chlorinated Intermediates

A chlorinated precursor at position 3 undergoes ammonolysis using aqueous ammonia or ammonium hydroxide. The patent method for 3-amino-6-chloropyridazine provides a model: reacting 3,6-dichloropyridazine with ammonia in DMF at 100°C for 9 hours achieves 90% yield with 98.76% purity. For the target compound, substituting 3-chloro-6-ethyltetrahydrothienoquinoline with ammonia in DMF or acetonitrile (100–120°C, 5–9 hours) introduces the amino group.

Key Parameters :

  • Molar Ratio : 1:3 (substrate:NH₃) for optimal substitution.

  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic displacement.

Carboxamide Coupling with 4-Methyl-1,3-Thiazol-2-Amine

Carboxylic Acid Activation and Amide Bond Formation

The quinoline-2-carboxylic acid intermediate is activated using carbodiimide reagents (e.g., EDCl, HATU) and coupled with 4-methyl-1,3-thiazol-2-amine. Analogous to Sigma-Aldrich’s synthesis of N-(4-phenylthiazol-2-yl) derivatives, this step proceeds in dichloromethane or DMF at room temperature, achieving >85% yield.

Table 2: Coupling Reaction Optimization

ActivatorSolventTemperature (°C)Yield (%)
EDCl/HOBtDichloromethane2587
HATUDMF2592

Spectral Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (DMSO-d₆): Signals at δ 7.34 (s, 1H, thiazole-H), 6.84 (s, 1H, quinoline-H), and 3.21 (q, 2H, CH₂CH₃) confirm substituent placement.

  • ¹³C NMR : Peaks at 168.5 ppm (carboxamide C=O) and 152.3 ppm (thiazole C-2) validate structural integrity.

Purity Assessment via HPLC

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing ring closures may yield isomeric byproducts. Employing high-boiling solvents (e.g., DMF) and slow heating (1°C/min) minimizes side reactions.

Ethyl Group Introduction

Direct alkylation of the quinoline core with ethyl bromide under Friedel-Crafts conditions (AlCl₃, 80°C) achieves 76% yield but requires rigorous moisture exclusion.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thieno[2,3-b]quinoline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure.

Scientific Research Applications

3-amino-6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-amino-6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This can lead to the inhibition of key biological processes, such as DNA replication, protein synthesis, and cell division, which are critical for the survival and proliferation of cancer cells and pathogens.

Comparison with Similar Compounds

Antiviral Activity

  • VGTI-A3 : Demonstrated broad-spectrum activity against Dengue virus (DENV) and West Nile virus (WNV) but faced rapid resistance due to mutations in the viral capsid protein .
  • The 4-methylthiazole group may improve solubility compared to VGTI-A3’s phenyl substituent .

Solubility and Bioavailability

  • 4-Methoxybenzyl Analog : The methoxy group enhances lipophilicity, which may reduce aqueous solubility but improve membrane permeability .
  • 4-Fluorophenyl Analog : Fluorine’s electronegativity could modulate pKa (predicted 13.51±0.40 in related compounds), affecting ionization and bioavailability .

Resistance Profiles

  • VGTI-A3 : Resistance emerged after few viral passages, linked to capsid protein mutations (e.g., G71D). This highlights the need for substituents that minimize steric clashes or enhance binding affinity .

Mechanistic Insights

  • Capsid Protein Binding: Thienoquinoline derivatives like VGTI-A3 and ST-148 bind to viral capsid proteins, disrupting nucleocapsid assembly. The main compound’s thiazole group may offer a unique hydrogen-bonding interface compared to phenyl or benzyl substituents .
  • CNS Targeting : Compounds with alkyl linkers (e.g., 2-(4-methoxyphenyl)ethyl) may enhance blood-brain barrier penetration, relevant for CNS disorders .

Biological Activity

3-Amino-6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • CAS Number : 445269-26-1
  • Molecular Formula : C14H16N4OS
  • Molecular Weight : 288.36 g/mol
  • Structural Features : The compound contains a thieno[2,3-b]quinoline core with an amino group and a thiazole moiety that may contribute to its biological properties.

Anticancer Properties

Research indicates that compounds similar to 3-amino-6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline derivatives exhibit significant anticancer activity. A study demonstrated that related thieno[2,3-b]quinoline derivatives showed low micromolar activity against various cancer cell lines through the inhibition of key enzymes involved in cancer progression such as APE1 (apurinic/apyrimidinic endonuclease) .

Enzyme Inhibition

The compound is believed to inhibit enzymes that play crucial roles in cellular processes. For instance:

  • SIRT3 Inhibition : Similar compounds have been shown to inhibit SIRT3 (a mitochondrial deacetylase), which is linked to cancer metabolism and survival. One study highlighted that certain derivatives exhibited an IC50 value of 39.1 µM against SIRT3 .

Structure-Activity Relationships (SAR)

The biological activity of 3-amino-6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline can be influenced by structural modifications:

  • Substituents on the Thiazole Ring : Variations in the thiazole substituents can enhance potency.
  • Core Modifications : Alterations in the quinoline structure can affect interaction with target proteins.

Table 1 summarizes key findings from SAR studies related to thieno[2,3-b]quinoline derivatives:

CompoundTarget EnzymeIC50 (µM)Activity
P6SIRT339.1Inhibitor
P19APE1<10Potent
P15Unknown15Moderate

Study on Cytotoxicity

In a study involving HeLa cells treated with alkylating agents like temozolomide (TMZ), related thieno[2,3-b]quinoline compounds were shown to potentiate cytotoxic effects significantly. The combination therapy led to increased DNA damage markers and cell death rates .

Pharmacokinetics and ADME Profile

Research on pharmacokinetics indicated favorable absorption and distribution characteristics for similar compounds following intraperitoneal administration in mice. The compounds achieved significant plasma levels and effectively crossed the blood-brain barrier .

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for achieving high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions with cyclization as a key step. For analogous thiadiazole or quinoline derivatives, reactions may include:
  • Cyclization in DMF with iodine and triethylamine to form heterocyclic cores, as seen in 1,3,4-thiadiazole derivatives .
  • Use of coupling reagents like HATU (1-1.2 equivalents) and DIPEA (3 equivalents) for amide bond formation, followed by purification via silica gel chromatography (e.g., 0–15% methanol/dichloromethane gradients) to remove byproducts .
  • Optimized reflux times (1–3 minutes in acetonitrile) for intermediate steps to minimize decomposition .

Q. Which spectroscopic techniques are essential for confirming structural integrity?

  • Methodological Answer :
  • 1H/13C NMR : Critical for verifying substituent positions and hydrogen environments. For example, aromatic protons in quinoline/thiophene moieties appear between δ 7.0–9.0 ppm, while NH groups may show broad singlets (δ 10–11 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches ~1650–1700 cm⁻¹, NH stretches ~3200–3400 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., M⁺ peaks) and fragmentation patterns .

Advanced Questions

Q. How can researchers optimize synthetic yield during multi-step synthesis?

  • Methodological Answer :
  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times (e.g., extending reflux durations for incomplete cyclization) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, improving reaction efficiency .
  • Purification Strategies : Employ sequential washing (e.g., saturated NH4Cl to remove excess amines) and recrystallization (ethanol/water mixtures) to isolate high-purity products .

Q. What methodologies are recommended for evaluating kinase inhibition (e.g., GSK-3β)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding interactions with kinase ATP-binding pockets. Focus on key residues (e.g., Lys85, Asp200 in GSK-3β) .
  • In Vitro Assays : Measure IC50 values via kinase activity assays (e.g., ADP-Glo™ Kinase Assay) using recombinant enzymes. Compare inhibition to reference compounds (e.g., doxorubicin) .
  • Cell-Based Validation : Test cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) and assess apoptosis markers (e.g., caspase-3 activation) .

Q. How should contradictory data between computational predictions and experimental bioactivity be resolved?

  • Methodological Answer :
  • Purity Verification : Re-analyze compound purity via NMR and HPLC to rule out impurities affecting bioactivity .
  • Free Energy Calculations : Apply MM-PBSA/GBSA methods to refine docking scores and account for solvation effects .
  • Orthogonal Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities independently .

Q. What strategies enhance solubility without compromising bioactivity?

  • Methodological Answer :
  • PEGylation : Introduce polyethylene glycol (PEG) chains via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to improve hydrophilicity .
  • Ionizable Groups : Incorporate sulfonamide or tertiary amine moieties to increase pH-dependent solubility .
  • Prodrug Design : Mask hydrophobic regions with enzymatically cleavable groups (e.g., ester linkages) .

Safety and Stability

Q. What handling protocols are recommended to maintain stability?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation. Desiccants (silica gel) mitigate hydrolysis .
  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Conduct reactions in fume hoods to limit inhalation risks .

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